

2-Amino-3-bromo-5-chloropyrazine chemical properties

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-chloropyrazine

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Technical Guide: 2-Amino-3-bromo-5-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of **2-Amino-3-bromo-5-chloropyrazine**, a key heterocyclic intermediate in medicinal chemistry.

Core Chemical and Physical Properties

2-Amino-3-bromo-5-chloropyrazine is a halogenated pyrazine derivative with the chemical formula $C_4H_3BrClN_3$.^{[1][2]} Its structural features make it a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.

Physicochemical Data

The key physical and chemical properties of **2-Amino-3-bromo-5-chloropyrazine** are summarized below. There are conflicting reports regarding its melting point; one set of sources indicates a melting point of 128°C, while another, associated with a specific synthesis protocol, reports a range of 230-232°C.^{[1][2]}

Property	Value	Source(s)
CAS Number	21943-13-5	[1][2]
Molecular Formula	C4H3BrClN3	[1][2]
Molecular Weight	208.44 g/mol	[3]
Melting Point	128°C or 230-232°C	[1][2]
Boiling Point	271°C	[1][4]
Density	1.96 g/cm ³	[1]
Flash Point	118°C	[1]
Vapor Pressure	0.007 mmHg at 25°C	[1]
pKa (Predicted)	0.81 ± 0.10	[4]
XLogP3	1.4	[1]
Topological Polar Surface Area	51.8 Å ²	[1]

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectroscopy	Data	Source(s)
Infrared (IR)	3412 cm ⁻¹ (NH ₂ stretching), 3019 cm ⁻¹ (aromatic C-H stretching)	[2]
¹ H NMR (500 MHz, CDCl ₃)	δ 5.02 (s, 2H, NH ₂), 8.05 (s, 1H, pyrazine H)	[2]
¹³ C NMR (125 MHz, CDCl ₃)	δ 123.5, 132.0, 142.9, 150.6	[2]
Mass Spectrometry (GC-MS)	m/z 211, 209, 207 (M ⁺)	[2]
High-Resolution MS (HRMS)	Calculated for MH ⁺ : 207.9272; Found: 207.9280	[2]

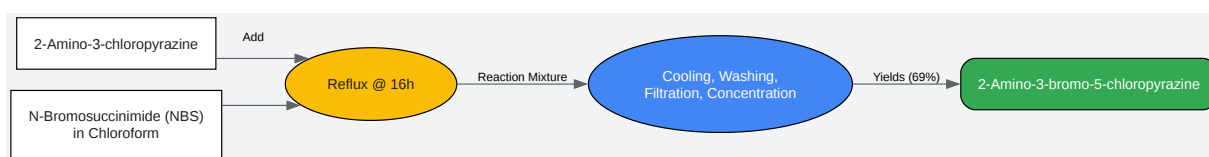
Experimental Protocols

Synthesis of 2-Amino-3-bromo-5-chloropyrazine

A common method for the synthesis of **2-Amino-3-bromo-5-chloropyrazine** involves the bromination of 2-amino-3-chloropyrazine.[2]

General Procedure:

- A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS) (31.0 g, 173 mmol) is prepared in chloroform (140 mL).[2]
- The mixture is heated and refluxed for 16 hours.[2]
- Upon completion, the solution is cooled to room temperature.[2]
- The solution is then washed with deionized water (350 mL).[2]
- The organic layer is filtered through diatomaceous earth.[2]
- The filtrate is concentrated under reduced pressure to yield the product, 5-bromo-3-chloropyrazin-2-amine, as a brown solid (22.0 g, 69% yield).[2]



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*Synthesis of **2-Amino-3-bromo-5-chloropyrazine**.*

Application in Drug Discovery

This compound is a crucial intermediate in the synthesis of advanced pharmaceutical agents. Notably, aminopyrazine scaffolds are key pharmacophores in the development of allosteric

inhibitors targeting Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[5]

Role as a Precursor for SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 proto-oncogene.[5][6] It is a critical component of multiple cell signaling pathways, including the RAS/MAPK cascade, which regulates cell growth, proliferation, and differentiation.[7][8] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a high-value therapeutic target.[5][6] Allosteric inhibitors, which bind to a site other than the active site to modulate the enzyme's activity, have emerged as a promising strategy for targeting SHP2.[5] The aminopyrazine core, derived from intermediates like **2-Amino-3-bromo-5-chloropyrazine**, plays a vital role in the binding of these inhibitors to the allosteric site of SHP2.[5][9]

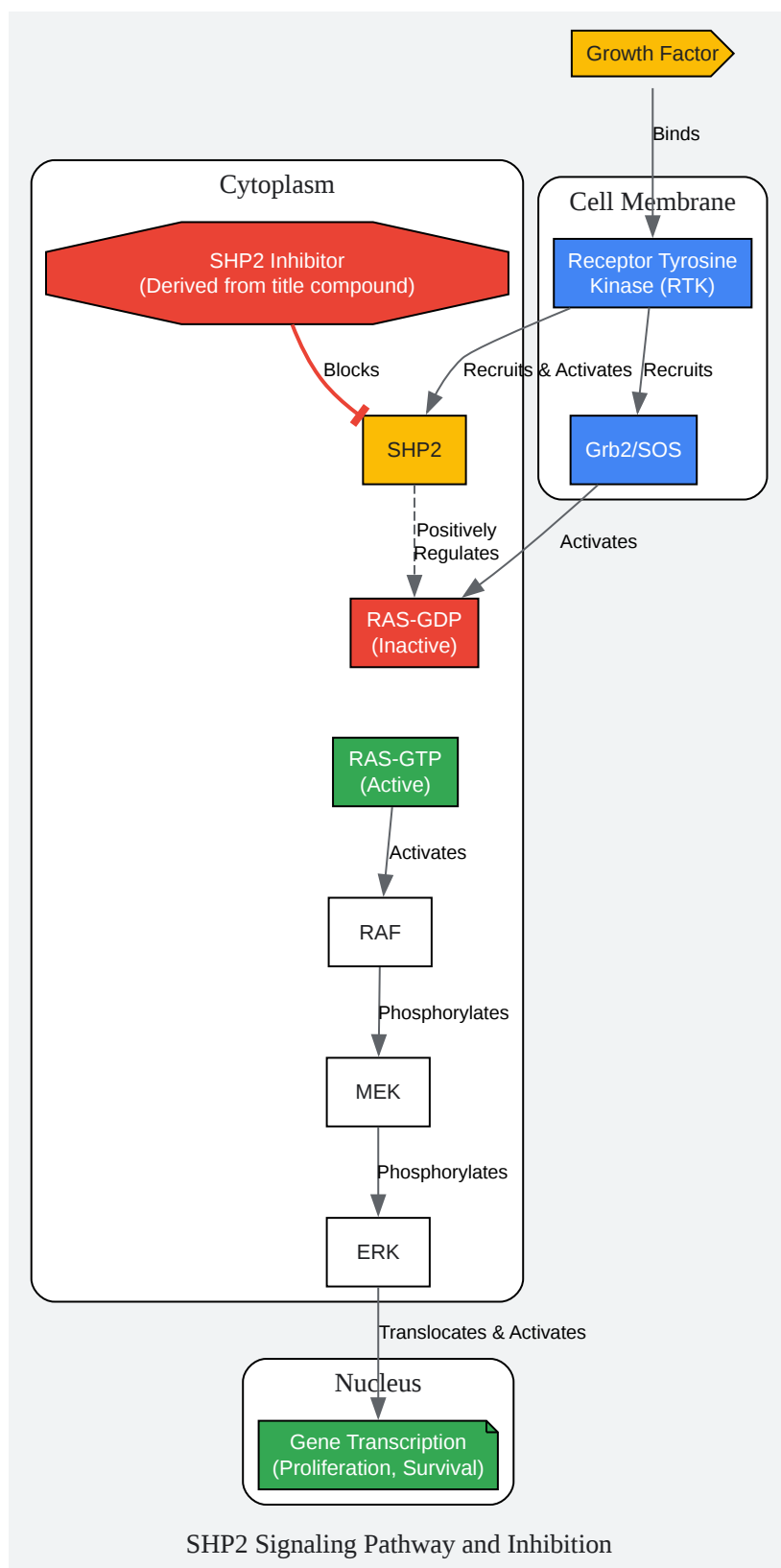
Relevant Biological Signaling Pathways

The SHP2-Mediated RAS/MAPK Signaling Pathway

SHP2 functions as a critical signaling node downstream of various receptor tyrosine kinases (RTKs).[8] The pathway is initiated by the binding of a growth factor to its corresponding RTK, leading to receptor dimerization and autophosphorylation.

- **Recruitment:** The adaptor protein Grb2 binds to the phosphorylated RTK, which in turn recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor.[10]
- **SHP2 Action:** SHP2 is also recruited to the signaling complex, where its phosphatase activity is essential for the full activation of the RAS-ERK pathway.[8][10] It acts as a positive regulator of RAS signaling.[8]
- **RAS Activation:** SOS promotes the exchange of GDP for GTP on Ras, converting it to its active state.[10]
- **MAPK Cascade:** Activated Ras triggers a downstream phosphorylation cascade: RAF → MEK → ERK.[10]
- **Cellular Response:** Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation, differentiation, and survival.[11]

SHP2 inhibitors developed from **2-Amino-3-bromo-5-chloropyrazine** can block this pathway, thereby inhibiting the growth of cancer cells that are dependent on this signaling cascade.[5]



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Role of SHP2 in the RAS/MAPK pathway and the point of inhibition.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Amino-3-bromo-5-chloropyrazine** is associated with the following hazards:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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